![molecular formula C11H12O4 B2918465 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid CAS No. 2248220-86-0](/img/structure/B2918465.png)
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid, also known as LY404187, is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It is a potent and specific compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of these disorders. In preclinical studies, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to attenuate the behavioral effects of psychostimulants, such as cocaine and amphetamine, and to reduce alcohol consumption in animal models of alcoholism.
Wirkmechanismus
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a selective agonist of the mGluR2 receptor subtype, which is primarily located presynaptically on glutamatergic terminals. Activation of mGluR2 receptors leads to a decrease in glutamate release, which in turn reduces excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to modulate glutamatergic neurotransmission in various brain regions, including the prefrontal cortex, striatum, and nucleus accumbens. It has been shown to decrease glutamate release and increase glutamate uptake, leading to a reduction in excitatory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its high potency and specificity for the mGluR2 receptor subtype. This makes it a useful tool for studying the role of mGluR2 receptors in various neurological and psychiatric disorders. However, one of the limitations of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid. One direction is to further investigate its therapeutic potential in various neurological and psychiatric disorders. Another direction is to study its effects on synaptic plasticity and long-term potentiation, which are thought to be important mechanisms underlying learning and memory. Additionally, future studies could investigate the potential use of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid as a tool for studying the role of mGluR2 receptors in various brain regions and circuits.
Synthesemethoden
The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane. The final step involves the removal of the TBDMS group using an acidic solution such as tetra-n-butylammonium fluoride.
Eigenschaften
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZSBKSZGWWJV-BYDSUWOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.